![molecular formula C16H16ClN3O2S B2757130 N-[(4-chlorophenyl)methyl]-2-[(2-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-yl)sulfanyl]acetamide CAS No. 959568-04-8](/img/structure/B2757130.png)
N-[(4-chlorophenyl)methyl]-2-[(2-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-yl)sulfanyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(4-chlorophenyl)methyl]-2-[(2-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-yl)sulfanyl]acetamide is a useful research compound. Its molecular formula is C16H16ClN3O2S and its molecular weight is 349.83. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Crystal Structure and Molecular Conformation
Research on compounds with similar structural features, such as 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide, has focused on understanding their crystal structures and molecular conformations. Studies reveal that these compounds exhibit a folded conformation around the methylene C atom of the thioacetamide bridge, leading to an intramolecular N—H⋯N hydrogen bond that stabilizes this conformation. The orientation of the pyrimidine ring relative to the benzene ring is crucial for understanding their potential interactions and reactivity in various scientific applications (Subasri et al., 2016).
Vibrational Spectroscopic Signatures and Quantum Computational Approach
Another study focused on the antiviral active molecule N–(4–chlorophenyl)–2–[(4,6–di–aminopyrimidin–2–yl)sulfanyl]acetamide, analyzing its vibrational signatures through Raman and Fourier transform infrared spectroscopy. The research utilized density functional theory to explore the geometric equilibrium, intra-molecular hydrogen bond interactions, and harmonic vibrational wavenumbers, providing insights into the molecule's stability and reactivity. This computational approach aids in understanding the molecule's interactions at the quantum level, offering potential applications in antiviral research and material science (Jenepha Mary et al., 2022).
Antimicrobial Activity
Research into structurally related compounds, such as those containing the oxadiazole moiety, has demonstrated significant antimicrobial potential. The synthesis and pharmacological evaluation of N-substituted oxadiazole derivatives have shown promise as antibacterial agents against both gram-negative and gram-positive bacteria. This suggests that compounds with similar structural components may also possess antimicrobial properties, warranting further investigation into their potential as antibacterial agents (Siddiqui et al., 2014).
Inhibition of Thymidylate Synthase and Dihydrofolate Reductase
Compounds with the pyrimidine moiety have been studied for their potential as dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), essential enzymes in the nucleotide synthesis pathway. Research has identified potent dual inhibitors, indicating potential applications in cancer therapy and the development of new anticancer drugs (Gangjee et al., 2008).
Eigenschaften
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-[(2-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O2S/c17-11-6-4-10(5-7-11)8-18-14(21)9-23-15-12-2-1-3-13(12)19-16(22)20-15/h4-7H,1-3,8-9H2,(H,18,21)(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHRMZLRGVMJHDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)NC(=O)N=C2SCC(=O)NCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[4-(1-methyl-1H-imidazol-2-yl)piperazine-1-carbonyl]morpholine](/img/structure/B2757047.png)


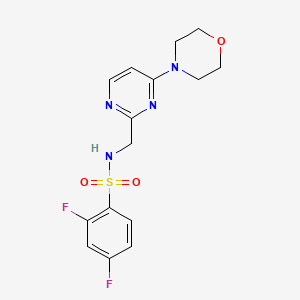
![N-{2-[5-(2-hydroxy-3-methoxyphenyl)-1-propanoyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2757054.png)
![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-3,4,5-triethoxybenzamide](/img/structure/B2757055.png)
![2-Amino-2-[3-(5-fluoropentyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2757056.png)

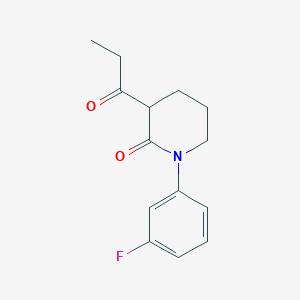
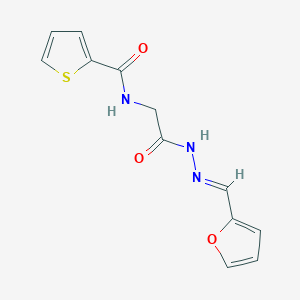
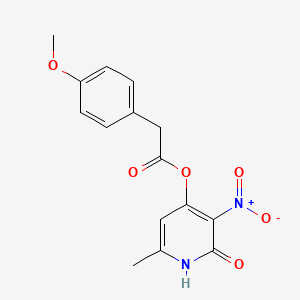

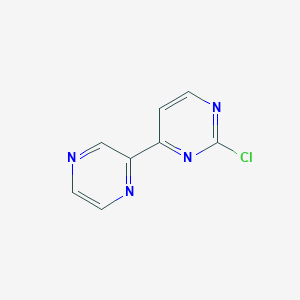
![2-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-4,6-dimethylpyrimidine](/img/structure/B2757070.png)